Desamino Chloro (S)-Fluoxetine
Overview
Description
Desamino Chloro (S)-Fluoxetine is a chemical compound derived from the well-known antidepressant fluoxetine This compound is characterized by the absence of an amino group and the presence of a chlorine atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desamino Chloro (S)-Fluoxetine typically involves the modification of fluoxetine through a series of chemical reactions. One common method includes the chlorination of fluoxetine followed by the removal of the amino group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction parameters, such as temperature, pressure, and concentration of reagents, are meticulously controlled to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Desamino Chloro (S)-Fluoxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted fluoxetine analogs.
Scientific Research Applications
Desamino Chloro (S)-Fluoxetine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: Studies on its biological activity help in understanding the structure-activity relationship of fluoxetine derivatives.
Medicine: Research on its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Desamino Chloro (S)-Fluoxetine involves its interaction with various molecular targets. It is believed to affect neurotransmitter pathways, similar to fluoxetine, but with distinct differences due to its altered structure. The compound may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing mood regulation. Further studies are needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Fluoxetine: The parent compound, known for its antidepressant properties.
Desamino Fluoxetine: Lacks the chlorine atom but also lacks the amino group.
Chloro Fluoxetine: Contains the chlorine atom but retains the amino group.
Uniqueness: Desamino Chloro (S)-Fluoxetine is unique due to the combination of the absence of the amino group and the presence of the chlorine atom. This structural modification imparts different chemical and biological properties compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPIMWRKIKTDPS-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446603 | |
Record name | 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114446-51-4 | |
Record name | 1-[(1S)-3-Chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114446-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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